molecular formula C11H12F3NO B8050644 3-Phenyl-3-(trifluoromethyl)morpholine

3-Phenyl-3-(trifluoromethyl)morpholine

Cat. No.: B8050644
M. Wt: 231.21 g/mol
InChI Key: HMBVPIVVXPSBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-3-(trifluoromethyl)morpholine is a fluorinated morpholine derivative characterized by a phenyl group and a trifluoromethyl (CF₃) group attached to the morpholine ring at the 3-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical in drug design .

Properties

IUPAC Name

3-phenyl-3-(trifluoromethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)10(8-16-7-6-15-10)9-4-2-1-3-5-9/h1-5,15H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBVPIVVXPSBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)(C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-(trifluoromethyl)morpholine involves specific reaction conditions and reagents. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction yields the desired compound along with imidazolium chloride as a byproduct . The reaction can be represented as follows: [ 4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]

Industrial Production Methods

In industrial settings, the production of 3-Phenyl-3-(trifluoromethyl)morpholine is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-(trifluoromethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

3-Phenyl-3-(trifluoromethyl)morpholine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 3-Phenyl-3-(trifluoromethyl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in peptide synthesis, the compound facilitates the coupling of amino acids by forming an intermediate that reacts with amines to release the imidazole group and couple the peptides . This mechanism is driven by the formation and subsequent breakdown of the intermediate, leading to the desired product.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight Boiling Point (°C) logP (Predicted)
3-Phenyl-3-(trifluoromethyl)morpholine ~245.2 Not reported ~2.8
2-[3-(Trifluoromethyl)phenyl]morpholine 231.2 132 @ 10 Torr 2.5
3-(3-Bromophenyl)morpholine 242.1 Not reported 2.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.